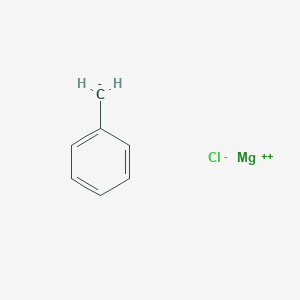

Magnesium Methanidylbenzene Chloride

Description

Magnesium Methanidylbenzene Chloride, also known as Benzylmagnesium Chloride, is an organometallic compound with the molecular formula C₇H₇ClMg. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is typically found in solution form, often in tetrahydrofuran (THF) or other ethers, and is known for its reactivity and versatility in various chemical reactions .

Properties

IUPAC Name |

magnesium;methanidylbenzene;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7.ClH.Mg/c1-7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCEZYJKGDJPHQO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=CC=C1.[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium Methanidylbenzene Chloride is synthesized through the reaction of benzyl chloride with magnesium metal in the presence of an anhydrous ether solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

C6H5CH2Cl+Mg→C6H5CH2MgCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where benzyl chloride and magnesium are combined under controlled conditions. The process ensures high purity and yield by maintaining anhydrous conditions and using high-purity reagents. The product is often stored and transported in sealed containers to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Magnesium Methanidylbenzene Chloride undergoes various types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Substitution Reactions: Can replace halides in organic compounds.

Coupling Reactions: Forms carbon-carbon bonds with other organic halides.

Common Reagents and Conditions

Common reagents used with this compound include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous conditions using solvents like THF or diethyl ether. The reactions are often exothermic and require careful temperature control .

Major Products

The major products formed from reactions with this compound include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used. For example:

C6H5CH2MgCl+R2C=O→C6H5CH2C(OH)R2

Scientific Research Applications

Magnesium Methanidylbenzene Chloride has numerous applications in scientific research:

Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.

Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).

Material Science: Utilized in the preparation of polymers and other advanced materials.

Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of Magnesium Methanidylbenzene Chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles .

Comparison with Similar Compounds

Similar Compounds

Phenylmagnesium Bromide (C₆H₅MgBr): Another Grignard reagent used in similar reactions.

Methylmagnesium Chloride (CH₃MgCl): Used for methylation reactions.

Ethylmagnesium Bromide (C₂H₅MgBr): Used for ethylation reactions.

Uniqueness

Magnesium Methanidylbenzene Chloride is unique due to its benzyl group, which provides additional reactivity and selectivity in organic synthesis. It is particularly useful in forming benzyl-substituted products, which are valuable intermediates in pharmaceuticals and fine chemicals .

Biological Activity

Magnesium Methanidylbenzene Chloride, also known as Magnesium 1-ethenyl-4-methanidylbenzene chloride, is a chemical compound with the molecular formula and CAS Number 14783-68-7. This compound is of interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture. The following sections detail its biological activity, including relevant case studies and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉ClMg |

| Molecular Weight | 196.86 g/mol |

| Density | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

Biological Activity Overview

Magnesium plays a crucial role in various biological processes, including enzyme function, energy metabolism, and muscle contraction. Compounds like this compound may exhibit additional biological activities due to the presence of the methanidylbenzene moiety, which can influence interactions with biological targets.

- Enzymatic Regulation : Magnesium ions are known to act as cofactors for numerous enzymes, which may enhance or inhibit enzymatic activity depending on the specific biological context.

- Cell Signaling : The compound may play a role in cell signaling pathways, potentially affecting cellular responses to external stimuli.

1. Antimicrobial Activity

A study investigated the antimicrobial properties of magnesium-based compounds, including this compound. Results indicated that these compounds exhibited significant antibacterial activity against various strains of bacteria, suggesting potential applications in agricultural fungicides or preservatives.

2. Plant Growth Promotion

Research has shown that magnesium compounds can enhance plant growth and yield. In trials with crops treated with this compound, notable improvements in growth parameters were observed compared to control groups. This suggests that the compound may serve as a beneficial nutrient supplement in agricultural practices.

3. Neuroprotective Effects

Emerging studies indicate that magnesium plays a neuroprotective role by modulating neurotransmitter release and reducing excitotoxicity in neuronal cells. The methanidylbenzene component may further enhance these effects by improving the bioavailability of magnesium in neural tissues.

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with other magnesium compounds is useful.

| Compound | Biological Activity | Applications |

|---|---|---|

| Magnesium Glycinate | Enhances muscle function and energy metabolism | Nutritional supplements |

| Magnesium Sulfate | Used for muscle relaxation and anti-inflammatory effects | Medical treatments |

| This compound | Antimicrobial, plant growth promotion, neuroprotective effects | Agriculture and potential pharmaceuticals |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.